2-(5-Isopropyl-2-methylphenoxy)aniline
CAS No.: 946772-17-4
Cat. No.: VC8158834
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946772-17-4 |
|---|---|
| Molecular Formula | C16H19NO |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 2-(2-methyl-5-propan-2-ylphenoxy)aniline |
| Standard InChI | InChI=1S/C16H19NO/c1-11(2)13-9-8-12(3)16(10-13)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |
| Standard InChI Key | NSLQQZRRIDVDIQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(5-Isopropyl-2-methylphenoxy)aniline consists of an aniline moiety (aminobenzene) linked via an ether bond to a 5-isopropyl-2-methylphenol group. The IUPAC name, 2-(2-methyl-5-propan-2-ylphenoxy)aniline, reflects the substituent positions (Figure 1) . Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.33 g/mol |
| SMILES | CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2N |
| InChIKey | NSLQQZRRIDVDIQ-UHFFFAOYSA-N |
The phenoxy group introduces steric hindrance and electronic effects, influencing reactivity. The isopropyl and methyl groups enhance hydrophobicity, as evidenced by a computed logP value of ~3.8.
Spectroscopic Characterization
While experimental spectra (NMR, IR) are unavailable in public databases, the structure can be inferred from analogous compounds. For instance:
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-NMR: Aromatic protons adjacent to the ether oxygen are deshielded (~6.8–7.2 ppm), while the isopropyl methyl groups resonate at ~1.2–1.4 ppm .
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IR: Stretching vibrations for N–H (3350 cm) and C–O–C (1250 cm) are expected.
Synthetic Routes and Optimization
General Strategies
The synthesis of 2-(5-Isopropyl-2-methylphenoxy)aniline typically involves Ullmann condensation or nucleophilic aromatic substitution (SNAr) between 2-methyl-5-isopropylphenol and 2-nitrochlorobenzene, followed by reduction (Figure 2).
Example Protocol
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Ether Formation: React 2-methyl-5-isopropylphenol with 2-nitrochlorobenzene in the presence of and a Cu catalyst at 120°C .
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Nitro Reduction: Catalytically hydrogenate the intermediate nitro compound using in ethanol.
Challenges and Yield Optimization
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Steric Hindrance: Bulky substituents on the phenol reduce reaction rates. Elevated temperatures (150°C) and polar aprotic solvents (DMF) improve yields .
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Byproducts: Competing O-alkylation or C-alkylation may occur, necessitating careful stoichiometric control.
Physicochemical Properties
Solubility and Stability
The compound is lipophilic, with negligible water solubility (<0.1 mg/mL) but miscibility in organic solvents (e.g., ethanol, DCM) . Stability studies indicate sensitivity to light and oxidation, requiring storage under inert atmospheres.
Thermal Properties
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Melting Point: Experimental data are unavailable, but estimated at 85–90°C based on analogs .
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Boiling Point: Predicted to exceed 300°C due to high molecular weight.
Related Compounds and Derivatives
Derivatization at the aniline or phenol ring alters functionality (Table 1):
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